Product packaging for Etofenamate-d4 Palmitate(Cat. No.:)

Etofenamate-d4 Palmitate

Cat. No.: B1161801
M. Wt: 611.77
Attention: For research use only. Not for human or veterinary use.
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Description

Etofenamate-d4 Palmitate (Molecular Formula: C34H44D4F3NO5, Molecular Weight: 611.77 g/mol) is a deuterium-labeled analog of a key metabolite of Etofenamate, a non-steroidal anti-inflammatory drug (NSAID) . This compound is specifically designed for use as an internal standard in quantitative mass spectrometry, enabling precise pharmacokinetic and metabolic studies of Etofenamate in research settings . Etofenamate itself is a topical NSAID used to alleviate joint and muscular pain associated with conditions such as blunt injuries, sports trauma, and rheumatic diseases like osteoarthrosis . Its therapeutic action is attributed to a multifaceted mechanism that involves not only the inhibition of prostaglandin synthesis via cyclooxygenase (COX) inhibition but also the strong inhibition of leukotriene synthesis by blocking lipoxygenase . This dual inhibition of both major inflammatory pathways, along with additional inhibitory effects on histamine release, bradykinin, and hyaluronidase activity, contributes to its pronounced anti-inflammatory and analgesic efficacy . Studies have shown that following topical application, Etofenamate achieves tissue concentrations in fasciae, muscles, and the periosteum that are 10- to 1000-fold higher than in plasma, highlighting its targeted penetration and favorable local-to-systemic concentration ratio . This compound is a critical analytical tool for researchers investigating this targeted tissue distribution, metabolic pathways, and the overall bioavailability of Etofenamate, thereby supporting the development of advanced topical formulations . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₃₄H₄₄D₄F₃NO₅

Molecular Weight

611.77

Synonyms

2-[[3-(Trifluoromethyl)phenyl]amino]-benzoic-d4 Acid 2-[2-[(1-Oxohexadecyl)oxy]ethoxy]ethyl Ester

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Etofenamate D4 Palmitate

Synthetic Pathways for Deuterated Etofenamate (B1671710) Derivatives

The synthesis of deuterated compounds, or "heavy drugs," is a growing area of medicinal chemistry aimed at improving the metabolic profiles of pharmaceuticals. nih.gov The replacement of hydrogen with deuterium (B1214612) can lead to a more stable carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, which can slow down metabolic processes. musechem.comhumanjournals.com

Hydrogen/Deuterium Exchange Reactions

Hydrogen/deuterium (H/D) exchange reactions are a straightforward method for directly replacing C-H bonds with C-D bonds. nih.gov These reactions are often catalyzed by transition metals such as palladium, platinum, or rhodium, using deuterium oxide (D2O) as an inexpensive deuterium source. researchgate.netmdpi.com

Catalytic H/D exchange can be performed under neutral conditions in the presence of hydrogen gas, offering a convenient way to prepare highly deuterated molecules. researchgate.net For instance, a Pd/C-Al-D2O catalytic system has been described for the chemo/regioselective H-D exchange of amino acids and other synthetic building blocks. mdpi.com The use of D2O as the deuterium source is cost-effective and avoids the hazards associated with handling deuterium gas. researchgate.netacs.org

The efficiency and selectivity of H/D exchange can be influenced by the catalyst and reaction conditions. For example, some methods may result in incomplete exchange, leading to a mixture of labeled isotopomers. researchgate.net However, for use as internal standards in mass spectrometry, a high level of deuterium incorporation (greater than 99.5%) is desirable. researchgate.net

Palmitate Esterification Techniques

Esterification of a drug molecule with a fatty acid, such as palmitic acid, can alter its lipophilicity and pharmacokinetic properties. google.comgoogle.com This is a common strategy in prodrug design to enhance drug delivery and tissue retention. uobaghdad.edu.iq

Chemical Synthesis of Fatty Acid Ester Conjugates

The synthesis of fatty acid ester conjugates of NSAIDs often involves the activation of the carboxylic acid group of the NSAID or the fatty acid. google.comnih.gov A common method is the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). uobaghdad.edu.iqnih.gov

For example, the synthesis of ibuprofen-Ala-Tris-palmitates involved reacting ibuprofen-Ala-Tris with palmitic acid and DCC. google.com Similarly, indomethacin-glycine-ethanolamide was reacted with palmitic acid and DCC to form the palmitate conjugate. google.com These methods can produce a mixture of mono-, di-, and tri-palmitated products, which then require separation and purification. google.com

The synthesis of etofenamate itself involves the reaction of flufenamic acid with diethylene glycol. nih.gov To produce etofenamate palmitate, the terminal hydroxyl group of the diethylene glycol moiety of etofenamate is esterified with palmitic acid.

Regioselective Esterification of Etofenamate Scaffold

Regioselective esterification is crucial when a molecule has multiple hydroxyl groups of similar reactivity. dergipark.org.tr In the case of the etofenamate scaffold, there is a primary hydroxyl group at the end of the 2-(2-hydroxyethoxy)ethyl chain which is the target for esterification with palmitic acid.

Enzymatic catalysis, particularly using lipases, has proven to be a mild and highly selective method for the esterification of complex molecules. nih.govmdpi.com For instance, lipase-catalyzed acylation of rapamycin (B549165) demonstrated complete regioselectivity. nih.gov Novozym 435, an immobilized lipase, has been used for the regioselective esterification of cardiac glycosides. mdpi.com

Chemical methods for regioselective esterification have also been developed. The dibutyltin (B87310) oxide (DBTO) method has been shown to be effective for the regioselective esterification of rhamnopyranosides, directing substitution to a specific hydroxyl group. dergipark.org.tr For flavonolignans like silibinin, selective 7-O-esterification was achieved using acyl chlorides without the need for protecting groups. nih.gov A regioselective method for synthesizing esters of quercetin (B1663063) and myricetin (B1677590) at the 3-hydroxy group has also been developed. eco-vector.com

Characterization for Research Purity of Etofenamate-d4 (B589887) Palmitate

The characterization and confirmation of the purity of Etofenamate-d4 Palmitate are essential for its use in research. This involves a combination of spectroscopic and chromatographic techniques.

Table 1: Key Analytical Techniques for Characterization

Analytical TechniquePurposeTypical Findings for Etofenamate Derivatives
Mass Spectrometry (MS) To confirm the molecular weight and the level of deuterium incorporation.A molecular weight of approximately 611.77 g/mol is expected for this compound. usbio.net The isotopic distribution will show the presence and abundance of d1-d4 forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure and the position of deuterium labeling.1H NMR would show the absence or reduction of signals at the deuterated positions. 13C NMR provides data on carbonyl, aromatic, and trifluoromethyl carbons.
Infrared (IR) Spectroscopy To identify functional groups present in the molecule.Key absorption bands would include those for the ester carbonyl group, aromatic rings, and the C-F bonds of the trifluoromethyl group.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound.A reversed-phase C18 column is often used. google.com Purity is assessed by the area of the main peak relative to any impurity peaks.

The purity of deuterated standards is critical, with a typical requirement of ≥99% for the sum of deuterated forms (d1-d4). caymanchem.com Reference standards, such as those from the European Pharmacopoeia, are often used to ensure the quality and accuracy of analytical measurements. analytics-shop.com

Spectroscopic Verification Techniques

Mass Spectrometry (MS): This technique is fundamental for verifying the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can confirm the accurate mass of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound, the expected molecular weight is approximately 611.77 g/mol , corresponding to its molecular formula, C₃₄H₄₄D₄F₃NO₅. usbio.netpharmaffiliates.comsimsonpharmauat.com The mass spectrum would show a molecular ion peak (or a protonated/adducted molecule, such as [M+H]⁺) consistent with this value. Furthermore, MS is used to confirm the successful incorporation of the four deuterium atoms, as the mass is four units higher than that of its non-deuterated counterpart, Etofenamate Palmitate. pharmaffiliates.comcaymanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are employed to elucidate the precise arrangement of atoms within the molecule.

¹H NMR: In the proton NMR spectrum of this compound, the key verification is the absence of signals corresponding to the protons on the deuterated positions (3,4,5,6) of the benzoate (B1203000) ring. caymanchem.com The presence of signals confirming the trifluoromethylphenyl group, the ethoxyethyl ester chain, and the long alkyl chain of the palmitate moiety confirms the complete structure.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing signals for all 34 carbon atoms in their unique chemical environments, further validating the molecular skeleton.

Spectroscopic data is crucial for the structural elucidation and confirmation of the compound's identity. nih.gov

Interactive Table 1: Molecular Properties for Spectroscopic Verification

Property Value Source(s)
Chemical Name 2-[[3-(Trifluoromethyl)phenyl]amino]-benzoic-d4 Acid 2-[2-[(1-Oxohexadecyl)oxy]ethoxy]ethyl Ester pharmaffiliates.com
Molecular Formula C₃₄H₄₄D₄F₃NO₅ usbio.netpharmaffiliates.comlgcstandards.com
Molecular Weight 611.77 g/mol usbio.netpharmaffiliates.comsimsonpharmauat.com
Accurate Mass 611.374 lgcstandards.com

| Isotopic Purity | ≥99% deuterated forms (d1-d4) for the precursor Etofenamate-d4 | caymanchem.com |

Chromatographic Purity Assessment

To ensure the reliability of this compound as an analytical standard, its purity must be rigorously assessed. The primary technique for this purpose is High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC). nih.gov This method separates the main compound from any process-related impurities or degradation products.

A validated RP-HPLC method is developed to quantify the purity of this compound. While specific parameters for the deuterated palmitate ester are proprietary to manufacturers, a typical method can be inferred from established procedures for the parent compound, Etofenamate. researchgate.net The method involves injecting the sample onto a column packed with a nonpolar stationary phase (e.g., C18) and eluting it with a polar mobile phase. researchgate.netscience.gov

Potential impurities that the HPLC method would separate include unreacted Etofenamate-d4, residual palmitic acid, or by-products from the esterification reaction. nih.gov The purity is determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram, typically using a UV detector set to a wavelength where the analyte exhibits strong absorbance. science.gov For Etofenamate, detection is often performed at 236 nm. science.gov The goal is to demonstrate a high level of purity, often exceeding 98% or 99%, which is critical for its use as a reference standard.

Interactive Table 2: Representative RP-HPLC Method Parameters for Purity Assessment

Parameter Typical Value/Condition Rationale/Source(s)
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Standard for purity analysis of pharmaceutical compounds. researchgate.netscience.gov
Column C18 (Octadecyl-silica) Provides good retention and separation for moderately nonpolar compounds like Etofenamate and its esters. researchgate.netscience.gov
Mobile Phase Gradient or isocratic mixture of Methanol/Acetonitrile and buffered water (e.g., 0.2% triethylamine (B128534) in water, pH 6.5) The organic modifier elutes the compound, while the buffered aqueous phase controls retention and peak shape. researchgate.net
Flow Rate 1.0 - 1.5 mL/min Optimized for efficient separation and reasonable run times. A rate of 1.2 mL/min has been used for Etofenamate. researchgate.net
Detection UV Spectrophotometry (e.g., at 236 nm) The aromatic rings in the molecule provide strong UV absorbance for sensitive detection. science.gov

| Purity Target | >98% | Ensures the compound is suitable for use as a certified reference material. |

Preclinical Pharmacokinetic and Metabolic Investigations of Etofenamate D4 Palmitate

In Vitro Metabolic Stability Studies

Assessment in Subcellular Systems (e.g., liver microsomes)

Enzymatic Hydrolysis Kinetics of Ester Linkage

The enzymatic hydrolysis of the palmitate ester linkage in Etofenamate-d4 (B589887) Palmitate is a critical step for the release of the active deuterated etofenamate (B1671710) moiety. This hydrolysis is likely mediated by various esterases present in the plasma and tissues. Studies on the kinetics of this enzymatic hydrolysis would provide insights into the rate of prodrug conversion and the subsequent availability of the active drug. Key parameters determined in such studies include the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which describe the affinity of the esterases for the substrate and the maximum rate of hydrolysis, respectively. Specific data on the enzymatic hydrolysis kinetics of Etofenamate-d4 Palmitate are not currently available in the public domain.

In Vivo Pharmacokinetic Profiling in Animal Models

Absorption and Systemic Exposure of the Deuterated Ester

Following administration in animal models, the lipophilic nature of the palmitate ester in this compound is expected to influence its absorption characteristics. Prodrugs are often designed to enhance absorption and bioavailability. The ester is likely absorbed and then hydrolyzed in the plasma and tissues to release the active deuterated etofenamate. Pharmacokinetic studies would measure the concentration of both the intact ester and the released deuterated etofenamate in the systemic circulation over time. Parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) would be determined to characterize the systemic exposure. Specific in vivo pharmacokinetic data for this compound in animal models have not been published.

Tissue Distribution and Elimination Kinetics

The distribution of this compound and its active metabolite, deuterated etofenamate, into various tissues is a key aspect of its pharmacokinetic profile. The lipophilicity of the compounds will likely lead to distribution into tissues. Tissue distribution studies would quantify the concentration of the compounds in different organs and tissues, providing information on potential sites of action and accumulation. Elimination kinetics, including the half-life (t1/2) and clearance (CL) of both the ester and the active drug, would describe how quickly the compounds are removed from the body. The presence of deuterium (B1214612) may affect these parameters compared to the non-deuterated compound. However, detailed experimental data on the tissue distribution and elimination kinetics of this compound are not available.

Metabolic Fate and Biotransformation Pathways

The metabolic fate of this compound would encompass the hydrolysis of the ester bond to yield deuterated etofenamate and palmitic acid. Subsequently, the deuterated etofenamate would likely undergo further biotransformation. The metabolic pathways for the non-deuterated etofenamate involve hydroxylation of the aromatic rings and ether cleavage. The presence of deuterium atoms in the etofenamate-d4 molecule could potentially alter the rate or regioselectivity of these metabolic reactions due to the kinetic isotope effect. This could lead to a different metabolite profile or altered clearance rates compared to etofenamate. Identifying the specific metabolites formed from this compound would require dedicated in vitro and in vivo metabolism studies, the results of which are not currently documented in scientific literature.

Identification of Deuterated Metabolites Using Tracer Approaches

The use of deuterium-labeled compounds, such as this compound, is a powerful tool in metabolic research. nih.govjuniperpublishers.com The replacement of hydrogen with deuterium, a stable, non-radioactive isotope, creates a heavier and stronger carbon-deuterium bond. juniperpublishers.comnih.gov This subtle structural modification can significantly alter the rate of metabolic processes, particularly those involving the cleavage of this bond, an effect known as the kinetic isotope effect. nih.govwikipedia.org

In the context of this compound, tracer studies are employed to track the metabolic fate of the molecule. By introducing the deuterated version of the compound, researchers can distinguish between the administered drug and its endogenously produced counterparts. This allows for a precise characterization of the metabolic pathways without interference from background levels of similar molecules. nih.gov

The primary goals of using tracer approaches with this compound include:

Identifying and quantifying metabolites: The deuterium label acts as a unique signature, enabling the detection and measurement of metabolites derived directly from the administered drug using techniques like mass spectrometry. caymanchem.com This helps in constructing a comprehensive metabolic map.

Elucidating metabolic pathways: By observing the specific deuterated metabolites formed, researchers can deduce the enzymatic reactions involved in the breakdown of this compound. nih.gov This may involve oxidation, hydrolysis, and conjugation reactions.

Investigating metabolic shunting: Deuteration at a specific site can slow down metabolism at that position, potentially redirecting the metabolic process to other parts of the molecule. nih.govjuniperpublishers.com This phenomenon, known as metabolic shunting, can lead to a different profile of metabolites compared to the non-deuterated compound. Tracer studies can reveal the extent and nature of such shunting. nih.gov

It is important to note that while deuteration can alter the rate of metabolism, it generally does not result in the formation of unique metabolites that are not also produced by the non-deuterated analogue. juniperpublishers.com The primary advantage lies in the ability to clearly trace the metabolic journey of the administered drug. nih.gov

Investigation of Esterase-Mediated Prodrug Activation

This compound is designed as a prodrug, an inactive or less active derivative that is converted into its active form within the body. scirp.org The activation of this prodrug is primarily mediated by esterase enzymes. jst.go.jpnih.gov Esterases are a ubiquitous class of enzymes, found in high concentrations in tissues such as the liver and intestines, as well as in the blood. jst.go.jp They function to hydrolyze ester bonds, a key process in the activation of many ester-based prodrugs. scirp.orgnih.gov

The investigation of esterase-mediated activation of this compound involves several key aspects:

Mechanism of Activation: The ester bond linking the palmitate moiety to the etofenamate-d4 structure is the target for esterase activity. pharmaffiliates.com Upon enzymatic hydrolysis, the palmitate group is cleaved, releasing the active form of the drug, etofenamate-d4. researchgate.netcore.ac.uk

Enzyme Specificity: Different types of esterases, such as carboxylesterases, exhibit varying substrate specificities. scirp.orgcore.ac.uk Research in this area aims to identify the specific esterase isozymes responsible for the activation of this compound. This is crucial for understanding inter-individual variability in drug response, as the expression and activity of these enzymes can differ among individuals. jst.go.jp

Kinetics of Activation: Studies focus on determining the rate and efficiency of the enzymatic conversion. This includes measuring parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) to characterize the interaction between the prodrug and the activating esterases. nih.gov

The successful activation of the prodrug by esterases is a critical determinant of its therapeutic efficacy. By masking the active drug with a palmitate ester, the prodrug strategy can enhance properties like lipophilicity and membrane permeability, potentially improving its absorption and distribution. scirp.orgnih.gov

Interplay with Endogenous Fatty Acid Metabolism

The structure of this compound, containing a palmitate moiety, suggests a potential interplay with the body's natural fatty acid metabolism. pharmaffiliates.com Palmitic acid is a common saturated fatty acid in the human body and plays various physiological roles. frontiersin.org Understanding the interaction between the drug and these endogenous pathways is crucial for a complete pharmacokinetic profile.

Key areas of investigation include:

Competition for Enzymes: The enzymes involved in the metabolism of this compound, particularly esterases, also participate in the metabolism of endogenous lipids. This can lead to competition between the drug and natural fatty acids for the same enzymatic machinery.

Incorporation into Lipid Pools: Following the esterase-mediated cleavage of this compound, the released palmitate can potentially enter the endogenous fatty acid pool. This could involve its incorporation into triglycerides, phospholipids, or other lipid structures. biomolther.org

Research in this area often utilizes techniques like lipidomics to analyze the broader effects of the drug on the lipid profile of cells and tissues. biomolther.org This can reveal whether the administration of this compound perturbs the normal homeostasis of fatty acids and other lipids.

Plasma Protein Binding Dynamics in Preclinical Species

The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter, as only the unbound or "free" fraction of the drug is generally considered to be pharmacologically active and available to distribute into tissues and interact with its target. sovicell.comnih.gov For a lipophilic compound like this compound, understanding its plasma protein binding (PPB) is particularly important. pharma-industry-review.comtandfonline.com

The investigation of PPB dynamics in preclinical species serves several purposes:

Determining the Unbound Fraction: The primary goal is to quantify the fraction of this compound that remains unbound in the plasma of various preclinical species (e.g., rats, dogs, mice). rsc.org This is often expressed as the unbound fraction (fu).

Identifying Key Binding Proteins: Drugs can bind to several plasma proteins, with human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AAG) being the most significant for many compounds. sovicell.cominotiv.com Studies aim to identify which of these proteins is primarily responsible for binding this compound.

Interspecies Differences: The degree of plasma protein binding can vary between species due to differences in protein structure and concentration. rsc.orgrsc.org Therefore, it is essential to assess PPB in the preclinical species used for safety and efficacy testing to aid in the extrapolation of data to humans. nih.gov While there is often a reasonable correlation in PPB between preclinical species and humans, significant differences can occur. rsc.orgresearchgate.net

Commonly used methods for determining plasma protein binding include equilibrium dialysis (RED), ultrafiltration, and ultracentrifugation. tandfonline.com For highly lipophilic compounds, which can be challenging for traditional methods due to non-specific binding, specialized techniques may be employed. pharma-industry-review.commdpi.com

Interactive Data Table: Interspecies Plasma Protein Binding Comparison

SpeciesUnbound Fraction (fu)Primary Binding Protein
Mouse0.376 nih.govα1-acid glycoprotein > Albumin nih.gov
Rat0.393 nih.govα1-acid glycoprotein > Albumin nih.gov
Dog0.436 nih.govα1-acid glycoprotein > Albumin nih.gov
Rabbit0.355 nih.govα1-acid glycoprotein > Albumin nih.gov
Human0.188 nih.govα1-acid glycoprotein > Albumin nih.gov

Note: The data in this table is for MS-275, a compound with some structural similarities to parts of etofenamate, and is presented as an illustrative example of interspecies differences in plasma protein binding. Specific data for this compound is not publicly available.

Pharmacodynamic Research Applications in Preclinical Models

Investigation of Etofenamate (B1671710) and its Active Metabolites

In Vitro Cellular and Biochemical Activity Studies

The anti-inflammatory action of etofenamate and its metabolites has been elucidated through various in vitro studies. A primary mechanism is the inhibition of the arachidonic acid cascade. hpra.ie Etofenamate has been shown to inhibit both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. rxreasoner.comnih.govhpra.ie This dual inhibition leads to a reduction in the synthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation and pain. nih.govpatsnap.comfarmacianovadamaia.pt

In vitro studies have quantified this inhibitory activity. For instance, etofenamate has an IC50 of 2.8 x 10^7 M for the inhibition of PGE2 release from macrophages and an IC50 of 1.2 x 10^5 M for the inhibition of leukotriene B4 biosynthesis in polymorphonuclear leukocytes. rxreasoner.comhpra.ie Interestingly, while both etofenamate and its active metabolite flufenamic acid inhibit prostaglandin (B15479496) synthesis, only the unchanged etofenamate molecule appears to inhibit the lipoxygenase pathway. nih.gov Flufenamic acid was found to be inactive against lipoxygenase prepared from guinea pig peritoneal polymorphonuclear leukocytes. nih.gov

Further mechanistic studies have revealed that etofenamate's anti-inflammatory properties extend beyond COX and LOX inhibition. It has been shown to inhibit the release of histamine, antagonize the effects of bradykinin (B550075) and serotonin, and inhibit the activity of the complement system and hyaluronidase. nih.gov

Table 1: In Vitro Inhibitory Activities of Etofenamate

Pathway/Mediator Target/Cell Type Inhibitory Concentration (IC50) Reference
Cyclooxygenase Pathway PGE2 release from macrophages 2.8 x 10-7 M rxreasoner.comhpra.ie
Lipoxygenase Pathway Leukotriene B4 biosynthesis in polymorphonuclear leukocytes 1.2 x 10-5 M rxreasoner.comhpra.ie
Lipoxygenase Peritoneal polymorphonuclear leukocytes (guinea pig) 5.3 x 10-5 M nih.gov

Animal Models for Inflammatory and Analgesic Research

The anti-inflammatory and analgesic efficacy of etofenamate has been extensively validated in various preclinical animal models. The carrageenan-induced paw edema model in rats is a widely used and reproducible model of acute inflammation. researchgate.netnih.govmdpi.com In this model, topical application of etofenamate gel has been shown to significantly reduce paw swelling. researchgate.netnih.gov One study demonstrated that an etofenamate formulation led to a lower increase in paw thickness compared to both a control group and a group treated with diclofenac (B195802) sodium. researchgate.net Histological analysis of the inflamed paw tissue from etofenamate-treated animals revealed reduced edema, less loose connective tissue, and decreased infiltration of inflammatory cells. researchgate.netresearchgate.net

Other animal models have also been employed to demonstrate etofenamate's efficacy. These include:

Histamine-induced vascular permeability in mice: Etofenamate gel showed a dose-dependent inhibition of this effect. nih.gov

Ultraviolet light-induced erythema in guinea pigs: Topical etofenamate demonstrated a dose-dependent inhibitory effect. nih.gov

Felt-pellet implantation in rats: Repeated application of etofenamate gel inhibited granuloma formation in a dose-dependent manner. nih.gov

Pain-like responses in arthritic rats: Etofenamate gel inhibited pain-like responses in the arthritic joints of rats. nih.gov

These studies collectively suggest that topically applied etofenamate exhibits significant inhibitory activity against both acute and subacute-chronic inflammation, as well as inflammatory pain responses. nih.gov

Mechanistic Studies Employing Deuterated Tracers

The use of stable isotope-labeled compounds, such as Etofenamate-d4 (B589887) Palmitate, represents a powerful tool in pharmacodynamic research. clearsynth.com Deuterium (B1214612) labeling, where hydrogen atoms are replaced by their heavier isotope, deuterium, allows for the precise tracing of a drug and its metabolites within a biological system without altering its fundamental chemical properties. clearsynth.comthalesnano.com

Tracing Compound Engagement in Biological Pathways

Deuterated tracers are invaluable for elucidating the metabolic fate of a drug and understanding how it engages with biological pathways. clearsynth.com By administering a deuterated compound like Etofenamate-d4 Palmitate, researchers can use sensitive analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to track the absorption, distribution, metabolism, and excretion (ADME) of the drug with high precision. thalesnano.com

This ability to trace the molecule allows for a detailed investigation of its engagement with specific targets. For example, by analyzing tissues and biofluids for the presence of the deuterated parent drug and its metabolites, researchers can confirm that the drug reaches its intended site of action and can quantify its concentration at the target. This information is crucial for correlating drug exposure with its pharmacodynamic effects. clearsynth.com

Pathway Analysis in Animal Tissues and Biofluids Using Metabolomics

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can be significantly enhanced by the use of stable isotope tracers. nih.govnih.gov This approach, often referred to as stable isotope-resolved metabolomics (SIRM), allows for the unambiguous tracking of atoms through complex metabolic networks. nih.gov

When this compound is introduced into an animal model, it acts as a tracer. The deuterium atoms serve as a label that can be followed as the compound is metabolized. mdpi.comnih.gov This allows researchers to distinguish the drug and its metabolites from the thousands of other endogenous molecules present in a biological sample. acs.org Using high-resolution mass spectrometry, it is possible to identify and quantify the labeled metabolites, providing a detailed map of the metabolic pathways affected by the drug. nih.govresearchgate.net

This technique is particularly powerful for understanding the impact of a drug on metabolism in different tissues and biofluids. nih.govoup.com For instance, by analyzing tissue biopsies or biofluids like blood and urine, researchers can determine how this compound and its metabolites influence inflammatory and other relevant biochemical pathways in vivo. nih.govprosciento.com This provides a dynamic view of the drug's mechanism of action within the complexity of a whole organism, which is often not possible to achieve with in vitro studies alone. nih.govckisotopes.com

Comparative Pharmacological Profiles: Ester vs. Parent Compound

Etofenamate is an ester of flufenamic acid, and this chemical modification significantly influences its pharmacological profile. nih.gov The esterification was specifically designed to enhance its properties for topical application, including its ability to penetrate the skin. nih.govspringermedizin.de

The lipophilicity of a compound is a key determinant of its ability to pass through the skin barrier. Etofenamate, with its alcohol-ether-ester structure, is highly lipophilic. springermedizin.descielo.br This is in contrast to compounds with a free carboxyl group, like flufenamic acid, whose lipophilicity can vary with pH due to dissociation, which can affect its penetration and distribution. springermedizin.de

Once etofenamate penetrates the tissue, it can be hydrolyzed to its active metabolite, flufenamic acid. nih.gov Studies with rat peritoneal macrophages have shown that etofenamate is hydrolyzed to flufenamic acid, and both compounds inhibit prostaglandin E2 generation. nih.gov However, a key difference in their pharmacological profile is the inhibition of the lipoxygenase pathway; etofenamate inhibits this pathway, whereas flufenamic acid is inactive. nih.gov This suggests that the anti-inflammatory action of topically applied etofenamate is a combination of the effects of both the parent ester and the active metabolite produced in the inflamed tissue. nih.gov

Furthermore, in vivo studies have shown that after topical application, the concentration of etofenamate is significantly higher in the underlying tissues (fascia, muscles, and periosteum) than in the plasma. nih.gov This localized concentration at the site of inflammation is a key advantage of the ester formulation for topical delivery.

Future Directions and Research Perspectives

Development of Novel Deuterated Prodrugs for Enhanced Research Modalities

The synthesis of Etofenamate-d4 (B589887) Palmitate is a prime example of utilizing deuteration for analytical purposes. However, the strategic incorporation of deuterium (B1214612) can also be explored to create novel prodrugs with modified pharmacokinetic profiles. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic cleavage. This "kinetic isotope effect" can be harnessed to design prodrugs with altered rates of conversion to the active drug, potentially leading to a more sustained release and prolonged therapeutic effect.

Future research could focus on:

Site-Specific Deuteration: Investigating the impact of deuteration at different positions on the etofenamate (B1671710) molecule to fine-tune the rate of hydrolysis of the palmitate ester and subsequent metabolism to flufenamic acid.

Alternative Deuterated Prodrugs: Exploring other fatty acid esters of deuterated etofenamate (e.g., stearate, oleate) to understand how the lipid carrier influences both the metabolic stability and the tissue penetration of the prodrug. nih.gov

Enhanced Topical Formulations: Developing next-generation topical formulations that leverage the altered physicochemical properties of deuterated prodrugs to improve skin permeation and local tissue retention, thereby maximizing therapeutic efficacy at the site of inflammation while minimizing systemic exposure.

A comparative analysis of potential deuterated etofenamate prodrugs could be guided by their physicochemical properties:

CompoundMolecular FormulaMolecular Weight ( g/mol )Potential Research Focus
Etofenamate-d4 PalmitateC34H44D4F3NO5611.77Baseline for metabolic stability and pharmacokinetic studies.
Etofenamate-d4 StearateC36H48D4F3NO5639.82Investigating the effect of a longer fatty acid chain on lipophilicity and skin retention.
Etofenamate-d4 OleateC36H46D4F3NO5637.80Assessing the impact of an unsaturated fatty acid on formulation properties and enzymatic cleavage.

Integration of Multi-Omics Technologies in Preclinical Studies

To gain a more holistic understanding of the biological effects of this compound and its active metabolites, future preclinical studies could integrate various "omics" technologies. This approach moves beyond traditional pharmacokinetic analysis to provide a comprehensive view of the drug's impact on global biological systems. nih.govnih.gov

Metabolomics: By analyzing the complete set of small-molecule metabolites in biological samples (e.g., plasma, synovial fluid, tissue), researchers can identify not only the expected metabolites of etofenamate but also uncover unforeseen metabolic pathways or off-target effects. This could provide a deeper understanding of the drug's mechanism of action and potential biomarkers of efficacy or toxicity.

Proteomics: Investigating changes in the proteome of target tissues following administration of this compound can reveal which proteins and signaling pathways are modulated by the drug. This can help to elucidate the molecular mechanisms underlying its anti-inflammatory effects.

Transcriptomics: Analyzing the complete set of RNA transcripts can show how the drug influences gene expression in target cells. This could identify genes that are upregulated or downregulated in response to treatment, providing further insight into its pharmacological action.

The integration of these multi-omics datasets would allow for a systems biology approach to understanding the drug's effects, potentially leading to the identification of novel therapeutic targets and personalized treatment strategies.

Advanced Computational Modeling and Simulation in Pharmacokinetic Prediction

Computational modeling and simulation are becoming increasingly powerful tools in drug development. For this compound, these approaches can be used to predict its pharmacokinetic behavior and optimize its therapeutic use. nih.govmdpi.com

Quantitative Structure-Pharmacokinetic Relationship (QSPkR) Modeling: By developing models that correlate the structural features of a series of deuterated etofenamate prodrugs with their pharmacokinetic parameters (e.g., absorption, distribution, metabolism, and excretion), researchers can rationally design new candidates with improved properties. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can simulate the absorption, distribution, metabolism, and excretion of this compound and its metabolites in different tissues and patient populations. nih.gov These models can incorporate data on blood flow, tissue composition, and enzyme kinetics to predict drug concentrations at the site of action, such as the synovial fluid in patients with arthritis. This can help in designing more effective dosing regimens and exploring the potential for drug-drug interactions.

Molecular Dynamics Simulations: These simulations can provide a detailed picture of how this compound interacts with cell membranes and metabolic enzymes at the atomic level. This can help to explain the observed differences in skin permeation and metabolic stability of various prodrug formulations.

The following table outlines key pharmacokinetic parameters of etofenamate's active metabolite, flufenamic acid, which would be crucial inputs for developing robust computational models.

ParameterValueContextSource
Cmax of Flufenamic Acid (single patch)31.3 ± 3.8 ng/mLMain metabolite after topical patch application. nih.gov
Trough Plasma Concentration (repetitive dosing)48.7 ± 6.6 ng/mLAfter the eighth dermal patch application. nih.gov
Bioavailability (relative to i.m.)1.15 ± 0.06%For flufenamic acid after a single patch. nih.gov
Half-life of Flufenamic Acid (renal elimination)7-9 hCorresponds to plasma level data. nih.gov
Half-life of Hydroxy-Metabolites (renal elimination)15-24 hFor 5-hydroxy- and 4'-hydroxy flufenamic acid. nih.gov

By leveraging these advanced research methodologies, the scientific community can build upon the initial application of this compound as an analytical tool to explore new frontiers in drug design, delivery, and personalized medicine.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Etofenamate-d4 Palmitate in metabolic studies?

  • Methodological Answer : Synthesis typically involves esterification under controlled molar ratios (e.g., 1:3–1:7 for similar palmitate esters) and enzyme-catalyzed reactions (3–7% w/w enzyme loading). Characterization employs nuclear magnetic resonance (NMR) for structural validation and mass spectrometry (MS) for isotopic purity verification. Response Surface Methodology (RSM) with 4-factor, 3-level experimental designs optimizes reaction variables (e.g., ultrasound power, duty cycle) . GC-HRMS with data-dependent MS² analysis ensures accurate quantification of isotopic patterns and adducts (e.g., [M+H]⁺, [M+C2H5]⁺) .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

  • Methodological Answer : Gas chromatography coupled to high-resolution mass spectrometry (GC-HRMS) is preferred for its ability to resolve isotopic clusters (e.g., d4 labeling) and detect low-abundance adducts. Data-dependent MS² acquisition enhances specificity by fragmenting the five most abundant ions per scan . Isotopomer Spectral Analysis (ISA) can quantify deuterium incorporation into lipid pools using software like INCA, which models acetyl-CoA polymerization and pre-existing palmitate dilution .

Q. How is this compound utilized in enzyme activity assays?

  • Methodological Answer : As a deuterated ester analog, it serves as a substrate in lipase/esterase assays. Protocols adapted from 4-Nitrophenyl Palmitate workflows measure hydrolysis rates via colorimetric detection (e.g., liberated d4-etofenamate) at 410 nm. Enzyme kinetics (Km, Vmax) are derived from Michaelis-Menten plots, with controls for non-enzymatic hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s metabolic flux data?

  • Methodological Answer : Contradictions often arise from isotopic dilution or compartmentalized acetyl-CoA pools. Experimental designs should include:

  • Multiple tracer controls : Compare ¹³C-glucose, ¹³C-glutamine, and ¹³C-acetate to isolate carbon source contributions .
  • Time-course sampling : Collect plasma/tissue samples at intervals (e.g., 0.5–5 minutes post-injection) to model kinetic curves and calculate area-under-the-curve (AUC) for systemic clearance .
  • Sensitivity analysis : Use bootstrapping or Monte Carlo simulations to quantify uncertainty in ISA-derived parameters .

Q. What experimental strategies mitigate confounding variables in pharmacokinetic (PK) studies of deuterated palmitate esters?

  • Methodological Answer : Key strategies include:

  • Dose normalization : Account for molecular weight differences between deuterated and non-deuterated forms (e.g., 64.1% active moiety mass correction) .
  • Non-compartmental PK analysis : Calculate terminal half-life (T1/2), Cmax, and AUCinf using software like R or Phoenix WinNonlin, with composite mean profiles for sparse sampling (e.g., murine studies) .
  • Blockade of fatty acid oxidation : Use etomoxir to isolate ester hydrolysis from β-oxidation artifacts .

Q. How can multi-omics approaches elucidate dynamic proteomic responses to this compound exposure?

  • Methodological Answer : Integrate transcriptomics and proteomics from time-series experiments (e.g., 0–72 hr exposures in human islets) to identify:

  • Early-phase markers : Upregulated stress-response proteins (e.g., Clec4d, Ctla-2b) validated via real-time PCR and immunoblotting .
  • Pathway enrichment : Tools like STRING or DAIME map proteins to lipid metabolism, apoptosis, or inflammatory pathways .
  • Epigenetic confounders : Control for donor variability using mixed-effects models in proteomic datasets .

Q. What statistical frameworks are optimal for analyzing dose-dependent synergism between this compound and lipoproteins?

  • Methodological Answer : For co-treatment studies (e.g., palmitate + mmLDL):

  • Factorial ANOVA : Test main and interaction effects on outcomes like chemokine secretion (e.g., CCL5, CXCL1) .
  • Heatmap clustering : Visualize TLR4-independent gene expression patterns (e.g., RNA-seq Z-scores) .
  • Receptor blockade controls : Use anti-Lox-1/CD36 antibodies to validate ligand-receptor dependencies in synergy .

Data Reporting and Reproducibility

Q. What are best practices for ensuring reproducibility in this compound studies?

  • Methodological Answer :

  • Raw data archiving : Share dilution curves, NMR/MS spectra, and PK profiles in open repositories (e.g., OSF.io ) with DOI links .
  • Detailed protocols : Specify enzyme sources, MS instrument parameters (e.g., collision energy), and statistical thresholds (e.g., p < 0.05 with SEM for biological replicates) .
  • Replication in orthogonal models : Compare results across cell lines (e.g., J774 macrophages) and primary tissues (e.g., pancreatic islets) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.